molecular formula C22H22N2O3 B2916207 N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-33-6

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916207
CAS No.: 946302-33-6
M. Wt: 362.429
InChI Key: XMQLCTOGNJYVEX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenylmethyl group, and a dihydropyridine core

Scientific Research Applications

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Future Directions

: ChemicalBook : ChemicalBook

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylphenylmethyl Group: The methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylphenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a cardiovascular drug.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-ethoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-4-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and methylphenylmethyl groups contributes to its unique pharmacological profile and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-27-19-12-10-18(11-13-19)23-21(25)20-9-6-14-24(22(20)26)15-17-8-5-4-7-16(17)2/h4-14H,3,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQLCTOGNJYVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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